
3',5'-dibromo-L-tyrosine methyl ester
Vue d'ensemble
Description
“3’,5’-dibromo-L-tyrosine methyl ester” is a derivative of L-Tyrosine , one of the 22 proteinogenic amino acids that are used by cells to synthesize proteins . It has the molecular formula C10H11Br2NO3 and a molecular weight of 353.01 .
Molecular Structure Analysis
The molecular structure of “3’,5’-dibromo-L-tyrosine methyl ester” is based on its parent compound, L-Tyrosine, with the addition of two bromine atoms and a methyl ester group . The exact structure would require more detailed analysis or experimental data.Applications De Recherche Scientifique
Synthesis of L-Tyrosine Derivatives
A study by Zhou et al. (2020) explored the synthesis of L-3,4,5-trioxygenated phenylalanine derivatives from L-tyrosine. The process involved converting dibromo phenylalanine to bis-phenol through copper-catalyzed hydroxylation, demonstrating the synthetic potential of this methodology (Zhou et al., 2020).
Polymer Synthesis
Research by Tabatabai et al. (2002) described the synthesis of N-methacryloyl-L-tyrosine methyl ester and its utilization in polymer synthesis. This study highlighted the application of L-tyrosine derivatives in creating polymers with specific properties, useful in various scientific and industrial contexts (Tabatabai et al., 2002).
Fluorescent Sensing Applications
Hou et al. (2015) developed a fluorescent sensor for methyl parathion using L-tyrosine methyl ester functionalized carbon dots. This application underscores the potential of L-tyrosine derivatives in environmental monitoring and safety applications (Hou et al., 2015).
Prodrug Characteristics
A study by Nicolaï et al. (2011) explored L-tyrosine alkyl esters as prodrugs, analyzing their solid-state properties to better understand drug delivery mechanisms. This research indicates the potential of L-tyrosine derivatives, including 3',5'-dibromo-L-tyrosine methyl ester, in pharmaceutical applications (Nicolaï et al., 2011).
Biodegradable Polymer Fabrication
Research by Abdolmaleki et al. (2011) focused on the fabrication of biodegradable poly(ester-amide)s based on tyrosine natural amino acid. This study demonstrates the role of L-tyrosine derivatives in creating environmentally friendly materials (Abdolmaleki et al., 2011).
Pharmaceutical Research
A publication by Hasegawa and Shinohara (1998) discussed the synthesis of 2,6-dibromo-L-tyrosine, a close relative to this compound, highlighting its potential in pharmaceutical research and drug development (Hasegawa & Shinohara, 1998).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
methyl (2S)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br2NO3/c1-16-10(15)8(13)4-5-2-6(11)9(14)7(12)3-5/h2-3,8,14H,4,13H2,1H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWWDKTXRPGESF-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C(=C1)Br)O)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC(=C(C(=C1)Br)O)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


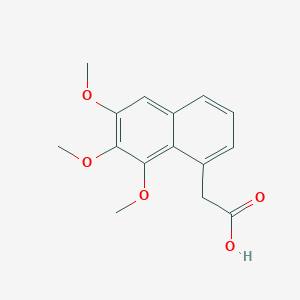
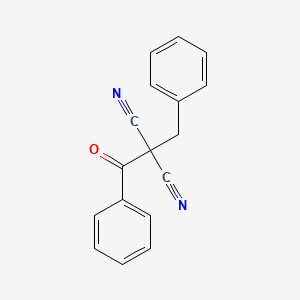
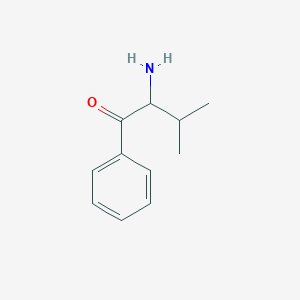
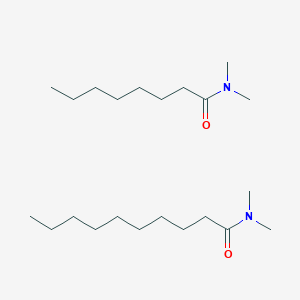

![2-(Propylsulfonyl)thieno[3,2-d][1,2,3]diazaborinin-1(2h)-ol](/img/structure/B3278197.png)
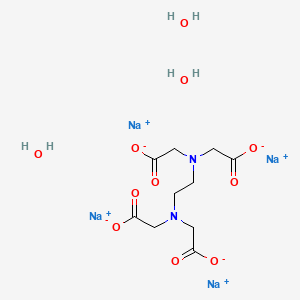
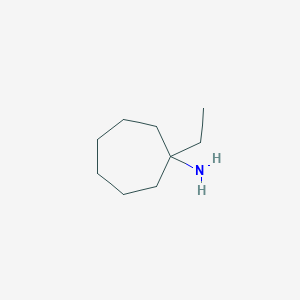

![3-Bromo-5-chloropyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3278222.png)
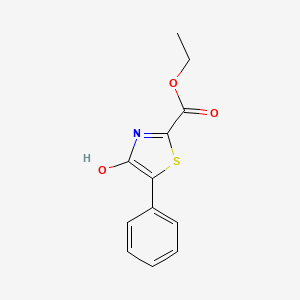


![4'-Cyano-[1,1'-biphenyl]-4-yl acrylate](/img/structure/B3278263.png)
